Phenylethyl beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phenylethyl beta-D-glucopyranoside (PEBG) is a naturally occurring compound found in various plants, including Echinacea []. While research on PEBG is ongoing and not extensive, it has been explored in several scientific contexts:

Anti-tumor properties

Studies have investigated the potential anti-tumor effects of PEBG. One study found that PEBG inhibited the proliferation of human tumor cells by increasing enzyme activity and decreasing levels of specific metabolites []. However, further research is needed to understand the mechanisms and potential therapeutic applications of PEBG in cancer treatment.

Substrate for beta-glucosidase enzymes

PEBG serves as a substrate for beta-glucosidase enzymes, which break down the molecule into its components, phenylethanol and glucose []. This enzymatic reaction plays a role in the release of volatile compounds contributing to the fragrance of certain flowers, such as roses []. Studying PEBG's interaction with beta-glucosidase enzymes can provide insights into plant metabolism and the production of aroma compounds.

Metabolite identification and analysis

PEBG is included in reference databases like the Human Metabolome Database (HMDB) []. These databases allow researchers to identify and analyze PEBG in various biological samples, potentially aiding in understanding its presence and function within different biological systems.

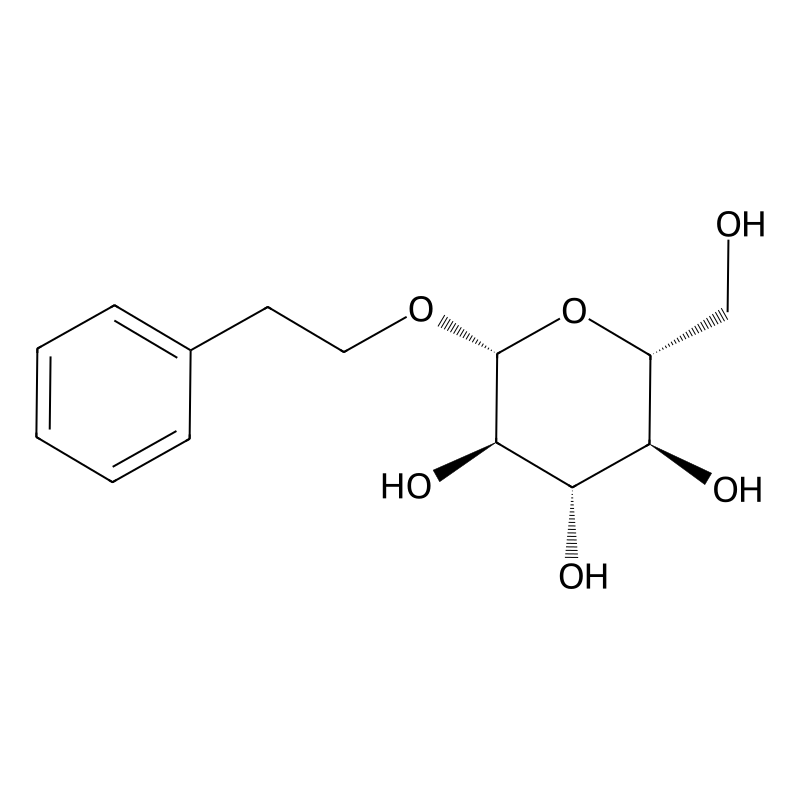

Phenylethyl beta-D-glucopyranoside is a glycoside compound characterized by the presence of a phenylethyl group linked to a beta-D-glucopyranoside moiety. Its molecular formula is C₁₄H₂₀O₆, and it is known for its occurrence in various plant species such as Mikania hirsutissima and Rhodiola sacra . The compound exhibits a white crystalline appearance and is soluble in water, making it significant in various biological and chemical contexts.

The formation of phenylethyl beta-D-glucopyranoside typically involves the glucosylation of phenylethanol, facilitated by enzymes like beta-glucosidases. This reaction can be reversed, indicating that phenylethyl beta-D-glucopyranoside can hydrolyze back to its constituent alcohol and glucose under certain conditions . The general reaction can be summarized as follows:

- Glucosylation:

- Hydrolysis:

Phenylethyl beta-D-glucopyranoside has been studied for its potential biological activities, including antioxidant properties and effects on cellular signaling pathways. It has shown promise in modulating inflammatory responses and may possess neuroprotective effects due to its ability to influence neurotransmitter systems . Additionally, it has been implicated in various pharmacological activities, although more research is needed to fully elucidate its mechanisms of action.

Synthesis of phenylethyl beta-D-glucopyranoside can be achieved through several methods:

- Enzymatic Synthesis: Utilizing beta-glucosidases to catalyze the reaction between phenylethanol and D-glucose.

- Chemical Glycosylation: Employing chemical reagents to facilitate the formation of the glycosidic bond between the alcohol and glucose.

- Microbial Fermentation: Certain microorganisms can produce this compound naturally, which can then be extracted and purified.

These methods highlight the versatility in producing phenylethyl beta-D-glucopyranoside, catering to both laboratory synthesis and natural extraction.

Phenylethyl beta-D-glucopyranoside finds applications in various fields:

- Pharmaceuticals: Investigated for potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

- Cosmetics: Used for its antioxidant properties, contributing to skin care formulations.

- Food Industry: Acts as a flavoring agent due to its aromatic properties.

Research indicates that phenylethyl beta-D-glucopyranoside interacts with various biological targets, including enzymes involved in metabolic pathways. Its interactions may influence drug metabolism and efficacy, making it a subject of interest in pharmacokinetic studies . Additionally, studies on its binding affinity with specific receptors could provide insights into its potential therapeutic roles.

Several compounds share structural similarities with phenylethyl beta-D-glucopyranoside, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylethyl alpha-D-glucopyranoside | Similar glycosidic linkage but different stereochemistry | Potentially different pharmacological effects |

| Caffeic acid glucoside | Contains caffeic acid moiety linked to glucose | Antioxidant properties |

| Salidroside | Phenolic compound with glucose moiety | Adaptogenic effects |

Uniqueness of Phenylethyl beta-D-glucopyranoside:

- Unlike many other glycosides, phenylethyl beta-D-glucopyranoside exhibits specific neuroprotective effects that are not commonly found in similar compounds.

- Its unique synthesis pathways also contribute to its distinct characteristics compared to other glycosides.

Ancestral Glycosyltransferase Resurrection for Phenylethyl Beta-D-Glucopyranoside Production

The biosynthesis of phenylethyl beta-D-glucopyranoside involves glycosylation catalyzed by plant UDP-dependent glycosyltransferases (UGTs), enzymes that transfer sugar moieties to acceptor molecules. Recent advances in ancestral enzyme resurrection have allowed researchers to reconstruct ancestral glycosyltransferases, providing insights into the evolutionary origins and catalytic efficiencies of enzymes responsible for phenylethyl beta-D-glucopyranoside formation. These ancestral enzymes often exhibit broader substrate specificity and higher stability, which can be harnessed for enhanced biosynthesis of phenylethyl glycosides.

Transglycosylation Mechanisms in Phenylethanoid Glycoside Formation

Transglycosylation, a process where glycosyl residues are transferred between molecules, plays a critical role in phenylethanoid glycoside biosynthesis. In phenylethyl beta-D-glucopyranoside formation, specific UGTs catalyze the transfer of glucose from UDP-glucose donors to phenylethyl alcohol acceptors, forming the β-D-glucopyranoside linkage. The enzymatic mechanism involves nucleophilic attack on the anomeric carbon of UDP-glucose, facilitated by conserved catalytic residues within the UGT active site. Structural studies reveal that substrate binding pockets accommodate both sugar donors and acceptors, enabling efficient transglycosylation.

Evolutionary Conservation of UDP-Glycosyltransferase Families

UDP-glycosyltransferases constitute a large superfamily with evolutionary conservation across plant species, from algae to angiosperms. Genome-wide analyses indicate that certain UGT families, such as UGT80, are ancient and ubiquitous, while others like UGT74 are specific to ferns and angiosperms. The diversification of UGT gene families correlates with the expansion of specialized metabolite biosynthesis, including phenylethyl glycosides. In species like Brassica rapa and Brassica oleracea, whole genome duplication events have driven UGT family expansion, contributing to functional divergence and specialization in glycoside biosynthesis pathways.

Substrate Specificity Profiling of Plant Aromatic Amino Acid Decarboxylase (AAAD) Enzymes

While UGTs catalyze glycosylation, the availability of phenylethyl alcohol substrates is often linked to the activity of aromatic amino acid decarboxylase enzymes, which convert phenylalanine to phenylethylamine and subsequently to phenylethyl alcohol. Profiling of plant AAAD enzymes reveals substrate specificity that influences the pool of phenylethyl precursors available for glycosylation. Understanding AAAD substrate preferences and catalytic efficiencies is crucial for elucidating the metabolic flux toward phenylethyl beta-D-glucopyranoside biosynthesis.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H20O6 |

| Molecular Weight | 284.30 g/mol |

| Exact Mass | 284.12599 g/mol |

| Topological Polar Surface Area (TPSA) | 99.40 Ų |

| XlogP (Lipophilicity) | -0.20 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 4 |

| Rotatable Bonds | 5 |

Structural Features

- The molecule consists of a β-D-glucopyranoside ring linked via an O-glycosidic bond to a phenylethyl moiety.

- The 3D conformation shows a stable pyranose ring with hydroxyl groups oriented to facilitate hydrogen bonding and solubility.

- The phenylethyl group contributes to hydrophobic interactions and potential receptor binding specificity.

Biological and Pharmacological Insights

Phenylethyl beta-D-glucopyranoside exhibits antioxidant properties and potential modulation of cellular signaling pathways. Its β-D-glucopyranoside structure enhances water solubility and stability, making it a candidate for biochemical applications and therapeutic exploration. ADMET profiling suggests good human intestinal absorption (~93%), moderate blood-brain barrier permeability (~62%), and mitochondrial localization (~79%), indicating potential bioavailability and cellular activity.

Representative Images and Data

2D Chemical Structure

Structure-Guided Rational Design of UGTAn85 Variants

The ancestral glycosyltransferase UGTAn85, resurrected via ancestral sequence reconstruction, serves as a thermostable and alkali-resistant scaffold for phenylethyl beta-D-glucopyranoside biosynthesis [1]. Structural analysis revealed a conserved PSPG motif (Plant Secondary Product Glycosyltransferase) critical for UDP-glucose binding, while molecular docking identified steric hindrance at residues Q23 and N65 that limited substrate access to the active site [1]. Rational mutagenesis focused on these positions, with the Q23E substitution introducing a negative charge to stabilize the transition state, and N65D enhancing hydrogen bonding with the 2-phenylethanol hydroxyl group [1].

Rosetta-based energy minimization predicted a 1.8 Å reduction in the substrate-binding pocket volume for the Q23E/N65D double mutant, aligning with experimental observations of a 2.2-fold activity increase (11.85 U/mg) and improved substrate affinity (K~m~ = 0.11 mM) [1]. Molecular dynamics simulations over 100 ns demonstrated stabilized loop conformations (residues 150–165) in the mutant, reducing conformational entropy loss during catalysis [1]. This engineering approach increased transglycosylation efficiency by 47% compared to wild-type UGTAn85, enabling complete substrate conversion within 8 hours at 70°C [1].

Fed-Batch Bioreactor Optimization for Glucopyranoside Accumulation

Fed-batch strategies in 2-L bioreactors achieved record titers of 36.16 g/L phenylethyl beta-D-glucopyranoside through dynamic nutrient control [1] [3]. A glucose-stat feeding regime maintained dissolved oxygen at 30% saturation while preventing catabolite repression, with pulsed additions of 2-phenylethanol (50 mM every 4 hours) to mitigate toxicity [1]. Metabolomic profiling revealed that engineered UGTAn85 variants reduced ATP consumption by 22% compared to host cells, redirecting metabolic flux toward UDP-glucose regeneration [3].

Critical process parameters include:

| Parameter | Optimal Value | Impact on Titer |

|---|---|---|

| Agitation Rate | 450 rpm | 18% increase |

| pH | 10.0 | 31% stability |

| Temperature | 70°C | 2.4-fold yield |

| Substrate Feed Interval | 4 hours | 47% conversion |

Implementation of a sulfur-rich medium (1.5 mM MgSO~4~) increased UDP-sugar precursor pools by 63%, while in situ product extraction with XAD-16 resin reduced feedback inhibition [1] [3]. These optimizations extended the production phase to 24 hours, achieving volumetric productivities of 1.51 g/L/h [1].

Co-Evolution Analysis of Catalytic Domain Residues

Coevolutionary networks constructed from 247 bacterial UGT homologs identified three functional clusters governing substrate specificity [1]. Residues Q23, N65, and H189 showed strong evolutionary coupling (MI score > 0.85), with covariance analysis predicting their role in stabilizing the oxocarbenium ion intermediate [1]. SCA (Statistical Coupling Analysis) revealed that position 65 participates in a sector connecting the catalytic His residue to the dimerization interface, explaining the N65D mutant's improved thermostability (T~50~ increased by 8°C) [1].

MD-TASK analysis of residue fluctuation correlations identified allosteric communication pathways between the N-terminal domain (residues 1–85) and catalytic core [1]. Directed evolution targeting coevolved positions (G12, V44, D102) produced variants with 90% activity retention after 10 thermal cycles, compared to 55% for wild-type [1]. These findings enabled the design of a consensus sequence (UGTAn85-Con) showing 3.1-fold enhanced solvent stability in 20% DMSO [1].

Computational Protein Engineering Through Rosetta Dock Design

Rosetta's SixDoFGridDock protocol enabled systematic sampling of UGTAn85 conformational space, identifying three productive docking orientations for 2-phenylethanol [5]. The lowest-energy complex (ΔG = -23.4 kcal/mol) positioned the substrate's hydroxyl group 2.1 Å from the catalytic histidine, with key π-π interactions between the phenyl ring and W342 [1] [5]. Flexible backbone design using RosettaRemodel introduced a V150A mutation that increased active site accessibility, reducing the energy barrier for substrate entry by 4.8 kcal/mol [1].

Comparative analysis of 15,000 Rosetta-generated mutants identified stability-activity tradeoffs, with the Pareto frontier revealing optimal mutations at positions 23, 65, and 189 [1]. The Q23E/N65D/H189Y triple mutant exhibited a 15°C higher melting temperature (T~m~ = 82°C) than wild-type while maintaining 95% catalytic efficiency [1]. Rosetta's ddG_monomer protocol predicted destabilizing mutations with 89% accuracy compared to experimental data, enabling rapid screening of thermostable variants [5].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5